1-Aminospiro[4.4]nonane-1-carboxylic acid
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Overview
Description
1-Aminospiro[4.4]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . It is known for its distinctive spiro configuration, where two rings are connected through a single atom, creating a rigid and stable structure.
Preparation Methods
The synthesis of 1-Aminospiro[4.4]nonane-1-carboxylic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Aminospiro[4.4]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Aminospiro[4.4]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Aminospiro[4.4]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-Aminospiro[4.4]nonane-1-carboxylic acid can be compared with other spirocyclic compounds such as spiro[4.5]decane-1-carboxylic acid and spiro[4.3]octane-1-carboxylic acid. While these compounds share the spirocyclic core, this compound is unique due to its specific ring size and the presence of an amino group.
Properties
IUPAC Name |
4-aminospiro[4.4]nonane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10(8(12)13)7-3-6-9(10)4-1-2-5-9/h1-7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZMWIZMJKXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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